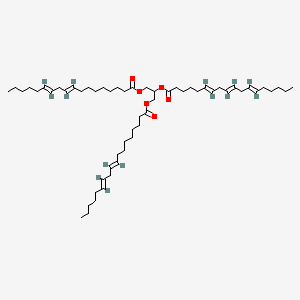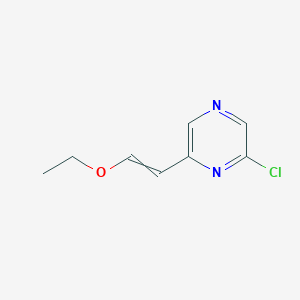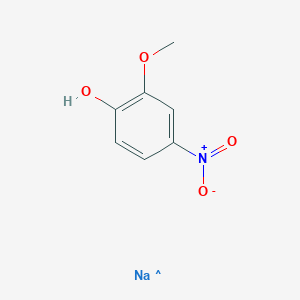
5-Nitroguaiacol (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitroguaiacol (sodium) is a chemical compound with the molecular formula C₇H₆NNaO₄. It is a sodium salt of 5-nitroguaiacol, which is a nitro derivative of guaiacol. This compound is known for its applications in various fields, including agriculture, where it is used as a plant growth regulator .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitroguaiacol (sodium) typically involves the nitration of guaiacol followed by neutralization with sodium hydroxide. The process can be summarized as follows:
Nitration: Guaiacol is nitrated using a mixture of nitric acid and acetic acid. The reaction is carried out at a controlled temperature to ensure the formation of 5-nitroguaiacol.
Neutralization: The resulting 5-nitroguaiacol is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of 5-nitroguaiacol (sodium) follows similar steps but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced mixing techniques can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Nitroguaiacol (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dinitroguaiacol.
Reduction: Reduction of the nitro group can yield aminoguaiacol.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired product.
Major Products Formed
Oxidation: Dinitroguaiacol
Reduction: Aminoguaiacol
Substitution: Various substituted guaiacols depending on the reagents used.
Applications De Recherche Scientifique
5-Nitroguaiacol (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: It serves as a tool for studying plant physiology and growth regulation.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the field of cancer treatment.
Industry: It is used in the formulation of plant growth regulators and other agricultural chemicals
Mécanisme D'action
The mechanism of action of 5-nitroguaiacol (sodium) involves its absorption by plant leaves and subsequent translocation throughout the plant. It increases the translocation of ATP and the synthesis of proteins, promoting plant growth and development. The molecular targets and pathways involved include the enhancement of cellular respiration and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2-methoxy-5-nitrophenolate
- Sodium 4-nitrophenolate
- Sodium 2-nitrophenolate
Uniqueness
5-Nitroguaiacol (sodium) is unique due to its specific nitro and methoxy functional groups, which confer distinct chemical properties and biological activities. Compared to other nitrophenolates, it has a unique mode of action and specific applications in plant growth regulation .
Propriétés
Formule moléculaire |
C7H7NNaO4 |
|---|---|
Poids moléculaire |
192.12 g/mol |
InChI |
InChI=1S/C7H7NO4.Na/c1-12-7-4-5(8(10)11)2-3-6(7)9;/h2-4,9H,1H3; |
Clé InChI |
IVJQGBHYRPCKGH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)[N+](=O)[O-])O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(4-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14793278.png)
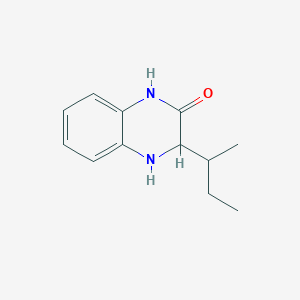
![5-Methyl-4-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B14793288.png)
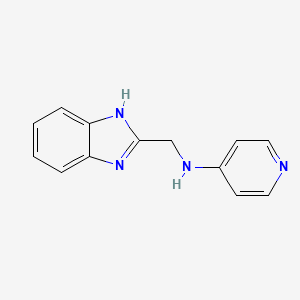
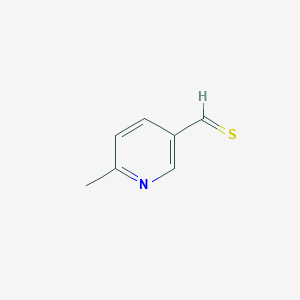
![tert-butyl (3S)-3-{4-[7-(tert-butylcarbamoyl)-2H-indazol-2-yl]phenyl}piperidine-1-carboxylate](/img/structure/B14793304.png)
![6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane;hydrochloride](/img/structure/B14793310.png)
![tert-Butyl [1-[4-[(3-amino-6-phenylpyridin-2-yl)amino]phenyl]cyclobutyl]carbamate](/img/structure/B14793313.png)
![7-(2-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)-2-oxoethoxy)-4,8-dimethyl-2H-chromen-2-one](/img/structure/B14793320.png)
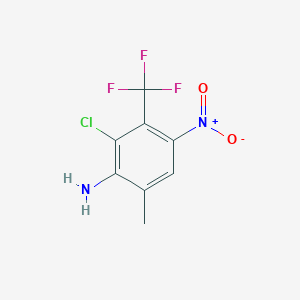
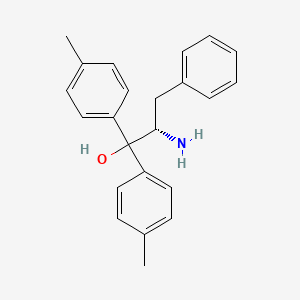
![rel-Ethyl (2R,3aR,6aR)-1,5-dibenzyl-6-oxooctahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B14793350.png)
